molecular formula C7H6Cl2O4S2 B1447038 Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 1803589-56-1

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No.: B1447038
CAS No.: 1803589-56-1
M. Wt: 289.2 g/mol
InChI Key: UCBROQXTHVRJEL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chloro, chlorosulfonyl, and methyl groups attached to the thiophene ring, as well as a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by sulfonylation and esterification reactions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The esterification step can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding a simpler thiophene derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution Reactions: Thiophene derivatives with various functional groups replacing the chloro or chlorosulfonyl groups.

    Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.

    Reduction Reactions: Thiophene derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the development of novel materials, including conductive polymers and organic semiconductors.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery and development.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it suitable for applications in these areas.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro and chlorosulfonyl groups allows it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. The carboxylate ester group may also play a role in its interaction with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate: This compound shares similar functional groups but has a benzene ring instead of a thiophene ring.

    3-Chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylic acid: This compound lacks the methyl ester group, making it more acidic.

    Methyl 3-chloro-4-methylthiophene-2-carboxylate: This compound lacks the chlorosulfonyl group, resulting in different reactivity and applications.

Uniqueness: Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is unique due to the combination of its functional groups and the thiophene ring. The presence of both chloro and chlorosulfonyl groups provides versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives. The thiophene ring imparts unique electronic properties, making it valuable for applications in materials science and organic electronics.

Properties

IUPAC Name

methyl 3-chloro-5-chlorosulfonyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O4S2/c1-3-4(8)5(6(10)13-2)14-7(3)15(9,11)12/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBROQXTHVRJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Cl)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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